D-Cysteic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Cysteic acid can be synthesized through the oxidation of cysteine using oxidizing agents such as performic acid . The reaction typically involves the following steps:
- Dissolve cysteine in water.
- Add performic acid to the solution.
- Allow the reaction to proceed at room temperature for a specified period.
- Purify the resulting this compound using techniques such as anion exchange column chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: D-Cysteic acid undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine is oxidized to form this compound.
Substitution: Reacts with 5,5-Dithiobis(2-nitrobenzoic acid) in a displacement reaction, releasing the 2-nitro-5-thiobenzoic acid anion.
Common Reagents and Conditions:
Oxidizing Agents: Performic acid, hydrogen peroxide.
Reaction Conditions: Typically carried out at room temperature in aqueous solutions.
Major Products:
Scientific Research Applications
D-Cysteic acid has several scientific research applications:
Mechanism of Action
D-Cysteic acid exerts its effects through various molecular pathways:
Comparison with Similar Compounds
L-Cysteic Acid: Similar in structure but differs in chirality.
Cysteine: The precursor to D-Cysteic acid, containing a thiol group instead of a sulfonic acid group.
Taurine: A sulfur-containing amino acid synthesized from this compound in microalgae.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of taurine and its distinct chemical properties resulting from the oxidation of the thiol group to a sulfonic acid group .
Properties
IUPAC Name |
(2S)-2-amino-3-sulfopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO5S/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOYSCVBGLVSOL-UWTATZPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189044 | |
Record name | Cysteic acid, D- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35554-98-4 | |
Record name | Cysteic acid, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035554984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cysteic acid, D- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYSTEIC ACID, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWB11Z1XEI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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